(DHQD)2Pyr (CAS: 149725-81-5), chemically identified as hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a second-generation, dimeric cinchona alkaloid derivative. In industrial and advanced laboratory procurement, it is primarily sourced as a highly privileged chiral ligand for osmium-catalyzed Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA). Unlike monomeric cinchona alkaloids, the rigid pyrimidine (PYR) core bridging two dihydroquinidine units creates a highly defined, C2-symmetric chiral binding pocket. This specific architecture is critical for achieving high enantiomeric excess in the functionalization of specific alkene classes, making it a necessary precursor for the synthesis of complex chiral active pharmaceutical ingredients (APIs) and natural products .
Substituting (DHQD)2Pyr with the more ubiquitous and often less expensive (DHQD)2PHAL (the standard ligand in commercial AD-mix-β) is a common procurement error that leads to severe process failures. While the PHAL (phthalazine) core is effective for trans-disubstituted olefins, the PYR (pyrimidine) core is structurally mandated for the efficient asymmetric dihydroxylation of monosubstituted (terminal) aliphatic olefins and certain cis-disubstituted alkenes. Using the PHAL ligand for these substrates results in a mismatched transition state, causing a drastic drop in enantiomeric excess (ee) and necessitating costly, yield-destroying downstream chiral chromatography. Furthermore, substituting with its pseudoenantiomer, (DHQ)2Pyr, will invert the facial selectivity of the reaction, yielding the opposite stereoisomer and altering the target API's 3D architecture .
The rigid pyrimidine core of (DHQD)2Pyr provides exceptional stereochemical differentiation, which is highly quantifiable in the kinetic resolution of planar chiral molecules. During the osmium-catalyzed asymmetric dihydroxylation of racemic 2-substituted 1-ethenylferrocenes, the (DHQD)2Pyr ligand achieved an enantioselectivity factor (k_rel) ranging from 20 to 62. In direct comparison, the pseudoenantiomeric (DHQ)2Pyr ligand exhibited a significantly lower k_rel of 5 to 27 under identical conditions, highlighting the distinct, non-equivalent spatial environments created by the two diastereomeric ligand frameworks [1].
| Evidence Dimension | Enantioselectivity factor (k_rel) |
| Target Compound Data | k_rel = 20 to 62 |
| Comparator Or Baseline | (DHQ)2Pyr (pseudoenantiomer) yields k_rel = 5 to 27 |
| Quantified Difference | Up to a 2.3x to 4x increase in the kinetic resolution efficiency factor |
| Conditions | Sharpless catalytic asymmetric dihydroxylation of racemic 2-substituted 1-ethenylferrocenes |
Demonstrates that even pseudoenantiomeric forms do not offer symmetric performance, requiring buyers to strictly validate the exact ligand variant for kinetic resolution workflows.
Beyond its traditional role as an osmium ligand, (DHQD)2Pyr functions as a highly effective, standalone metal-free organocatalyst. In the enantioselective fluorination/semi-pinacol rearrangement of allylic alcohols using N-fluorobenzenesulfonimide (NFSI), (DHQD)2Pyr drives the formation of beta-fluoro ketones with an exceptional 93% enantiomeric excess. This performance significantly outpaces basic monomeric cinchona alkaloids or uncatalyzed baselines, which lack the dimeric structural rigidity required to form a tightly bound chiral ion pair with the halogenating agent [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric fluorination |
| Target Compound Data | 93% ee for beta-fluoro ketone products |
| Comparator Or Baseline | Monomeric cinchona derivatives (lack sufficient pocket rigidity for high ee) |
| Quantified Difference | Attainment of >90% ee in a purely organocatalytic, transition-metal-free pathway |
| Conditions | Reaction with NFSI and K2CO3 in 1,2-dichloroethane |
Allows process chemists to utilize this compound for advanced asymmetric halogenations without introducing toxic heavy metals like osmium into the manufacturing stream.
In the Sharpless asymmetric dihydroxylation, the choice of the dimeric cinchona alkaloid core must be strictly matched to the alkene substitution pattern to maintain high enantioselectivity. While the standard (DHQD)2PHAL ligand is highly effective for trans-disubstituted alkenes (achieving >99.5% ee for substrates like (E)-stilbene), it is structurally mismatched for other alkene classes. For these substrates, substituting the PHAL core with the pyrimidine (PYR) core of (DHQD)2Pyr is required to constrict the chiral pocket appropriately, preventing a severe drop in enantiomeric excess and avoiding costly downstream chiral separations .
| Evidence Dimension | Enantiomeric excess (ee) preservation across substrate classes |
| Target Compound Data | (DHQD)2Pyr maintains high ee for specific non-trans olefins |
| Comparator Or Baseline | (DHQD)2PHAL achieves >99.5% ee specifically for trans-olefins like (E)-stilbene but drops for others |
| Quantified Difference | Maintains target >90% ee thresholds by matching the ligand core to the steric demands of the alkene |
| Conditions | Osmium-catalyzed asymmetric dihydroxylation |
Procurement must specifically source the PYR derivative, rather than relying on generic AD-mix formulations, when the synthetic route relies on non-trans alkene intermediates.
(DHQD)2Pyr is a primary ligand choice when scaling up the Sharpless asymmetric dihydroxylation of specific alkenes where the standard PHAL ligand underperforms. Its rigid pyrimidine core restricts substrate rotation, ensuring high enantiopurity of the resulting 1,2-diols, which are critical building blocks for complex APIs .
The compound is specifically suited for the kinetic resolution of racemic mixtures of planar chiral compounds, such as substituted vinylferrocenes. Its high enantioselectivity factor allows for the efficient recovery of highly pure unreacted enantiomers, a process critical for developing advanced chiral ligands [1].
Due to its ability to act as a standalone Brønsted base/hydrogen-bonding organocatalyst, (DHQD)2Pyr is highly suitable for manufacturing workflows requiring enantioselective fluorination (e.g., semi-pinacol rearrangements) where residual heavy metal contamination must be strictly avoided [2].
Irritant